Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Overview
Description
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a chemical compound with the molecular formula C12H23NO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: 6-aminohexanoic acid
Substitution: Various substituted hexanoates depending on the nucleophile used
Reduction: 6-aminohexanol
Scientific Research Applications
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminohexanoate: Lacks the Boc protecting group, making it more reactive.
Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl 6-([(tert-butoxy)carbonyl]amino)butanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is unique due to the presence of the Boc protecting group, which provides stability during chemical reactions and can be easily removed under specific conditions. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKZXZWJMIYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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